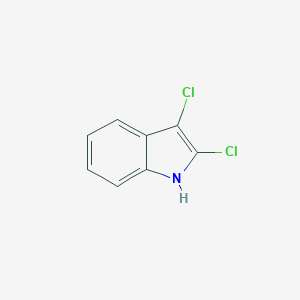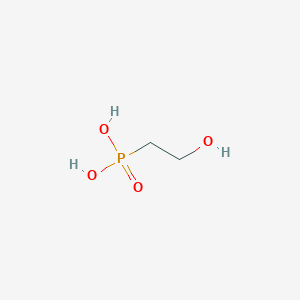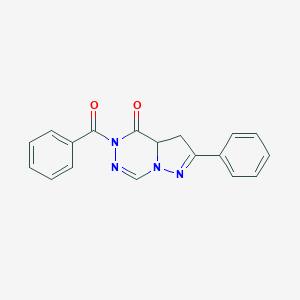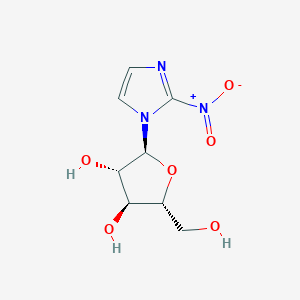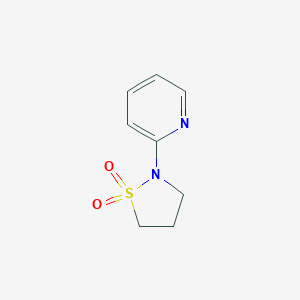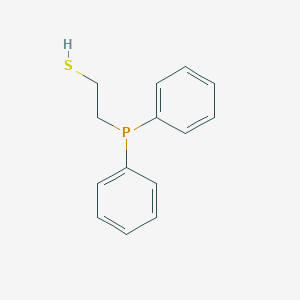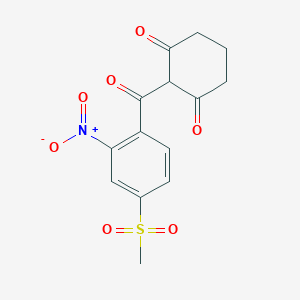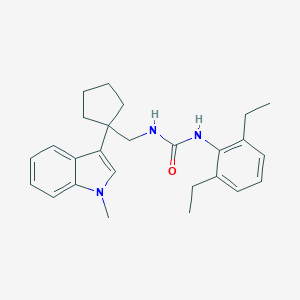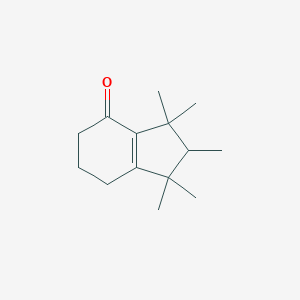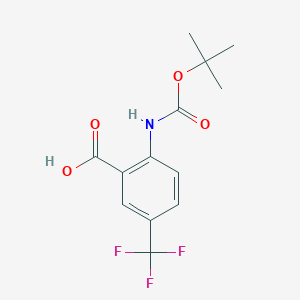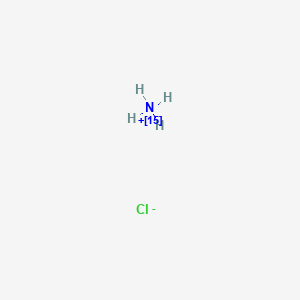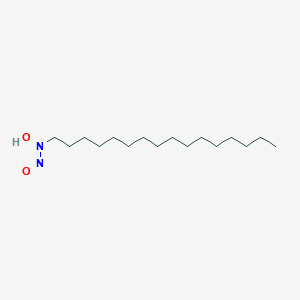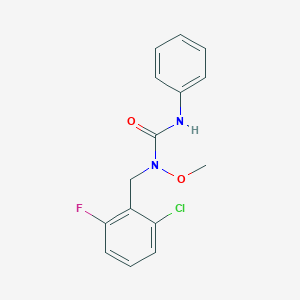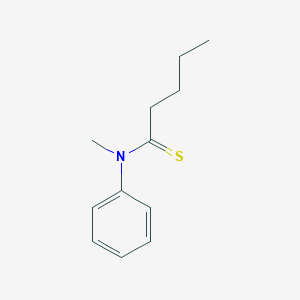
N-methyl-N-phenylpentanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-phenylpentanethioamide, also known as N-methylthioamphetamine (NMT), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent stimulant and has been used in scientific research for its interesting pharmacological properties.
Wissenschaftliche Forschungsanwendungen
NMT has been used in scientific research for its interesting pharmacological properties. It has been shown to have a high affinity for the serotonin transporter and the dopamine transporter, leading to increased levels of these neurotransmitters in the brain. This makes NMT a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions.
Wirkmechanismus
NMT works by binding to and blocking the reuptake of dopamine and serotonin in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the postsynaptic neuron. This increased stimulation leads to the characteristic effects of NMT, including increased alertness, euphoria, and decreased appetite.
Biochemische Und Physiologische Effekte
NMT has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of norepinephrine and epinephrine, leading to increased sympathetic nervous system activity. NMT has also been shown to decrease appetite and increase metabolism, leading to weight loss.
Vorteile Und Einschränkungen Für Laborexperimente
NMT has a number of advantages for use in lab experiments. It is a potent stimulant and has a high affinity for the serotonin and dopamine transporters, making it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, NMT also has a number of limitations. It is a controlled substance and can only be used in research settings with the appropriate permits and licenses. It also has a high potential for abuse and can be dangerous if not used properly.
Zukünftige Richtungen
There are a number of future directions for research on NMT. One area of interest is the role of NMT in the treatment of depression and other mood disorders. NMT has been shown to have antidepressant effects in animal models, and further research is needed to determine its potential as a treatment for these conditions. Another area of interest is the development of new analogs of NMT with improved pharmacological properties. These analogs could be used to study the role of neurotransmitters in various physiological and pathological conditions. Overall, NMT has the potential to be a valuable tool for scientific research, and further research is needed to fully understand its pharmacological properties and potential applications.
Conclusion:
In conclusion, N-methyl-N-phenylpentanethioamide, or N-methyl-N-phenylpentanethioamideamphetamine (NMT), is a synthetic compound that belongs to the amphetamine class of drugs. It has been used in scientific research for its interesting pharmacological properties, including its high affinity for the serotonin and dopamine transporters. NMT has a number of advantages for use in lab experiments, including its potency and selectivity, but also has limitations due to its controlled status and potential for abuse. Further research is needed to fully understand the pharmacological properties of NMT and its potential applications in the treatment of various physiological and pathological conditions.
Synthesemethoden
The synthesis of NMT involves the reaction of phenylacetone with methylamine and hydrogen sulfide gas. The resulting product is then purified through a series of chemical reactions and distillations. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Eigenschaften
CAS-Nummer |
149681-70-9 |
|---|---|
Produktname |
N-methyl-N-phenylpentanethioamide |
Molekularformel |
C12H17NS |
Molekulargewicht |
207.34 g/mol |
IUPAC-Name |
N-methyl-N-phenylpentanethioamide |
InChI |
InChI=1S/C12H17NS/c1-3-4-10-12(14)13(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
QQKOEOSUIHSVBE-UHFFFAOYSA-N |
SMILES |
CCCCC(=S)N(C)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCC(=S)N(C)C1=CC=CC=C1 |
Synonyme |
Pentanethioamide, N-methyl-N-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol](/img/structure/B120624.png)
